FIN56 -

FIN56

Catalog Number: EVT-268114
CAS Number:
Molecular Formula: C25H31N3O5S2
Molecular Weight: 517.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, commonly known as FIN56, is a small molecule recognized for its role as a ferroptosis inducer in scientific research. [, ] Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. [, ] FIN56 stands out due to its distinct mechanism of action compared to other known ferroptosis inducers. [, ] Its discovery has significantly advanced the understanding of ferroptosis and its potential therapeutic implications, particularly in the context of cancer. [, ]

Erastin

  • Compound Description: Erastin is a small molecule ferroptosis inducer that acts by inhibiting the cystine/glutamate antiporter, system Xc-, leading to depletion of intracellular glutathione (GSH) and inactivation of glutathione peroxidase 4 (GPX4). [, , , , ]

RSL3 (RAS-selective lethal 3)

  • Compound Description: RSL3 is a potent and selective ferroptosis inducer that directly inhibits GPX4 by covalently binding to its active site. This leads to the accumulation of lipid peroxides and ultimately ferroptotic cell death. [, , , , , , , ]
  • Relevance: Like FIN56, RSL3 directly targets and inhibits GPX4, making both compounds Type II ferroptosis inducers. While their exact binding sites on GPX4 may differ, both compounds ultimately lead to ferroptosis through the same mechanism. [, , , , ]

Sulfasalazine

  • Compound Description: Sulfasalazine is an anti-inflammatory drug that also exhibits ferroptosis-inducing activity. It inhibits system Xc-, similar to Erastin, leading to GSH depletion and reduced GPX4 activity. [, , ]
  • Relevance: While Sulfasalazine and FIN56 both ultimately converge on inhibiting GPX4 and inducing ferroptosis, their mechanisms differ. Sulfasalazine indirectly inhibits GPX4 by depleting GSH, a necessary cofactor, while FIN56 directly targets the enzyme. [, , ]

Sorafenib

  • Compound Description: Sorafenib is a multi-kinase inhibitor used in cancer therapy. It has been shown to induce ferroptosis in certain cancer cells, potentially by inhibiting system Xc- and activating the mitogen-activated protein kinase (MAPK) pathway. []
  • Relevance: Sorafenib and FIN56 both induce ferroptosis but through distinct mechanisms. Sorafenib indirectly inhibits GPX4 by targeting system Xc- and possibly other pathways, while FIN56 directly targets the enzyme. []

Imidazole Ketone Erastin (IKE)

  • Compound Description: Imidazole ketone erastin is a derivative of Erastin that also inhibits system Xc- to induce ferroptosis. [, ]

Piperazine Erastin

  • Compound Description: Piperazine erastin is another derivative of Erastin that inhibits system Xc- to induce ferroptosis. [, ]
  • Relevance: Similar to IKE and Erastin, piperazine erastin acts upstream of FIN56 by inhibiting system Xc-. Piperazine erastin is also a substrate for the P-glycoprotein transporter, unlike FIN56. [, ]

ML-162

  • Compound Description: ML-162 is a small molecule inhibitor of GPX4, capable of inducing ferroptosis. [, ]

GPX inhibitor 26a

  • Compound Description: GPX inhibitor 26a is a small molecule that directly targets and inhibits GPX4, leading to ferroptosis. [, ]

PACMA31

  • Compound Description: PACMA31 is a ferroptosis inducer that acts by indirectly inhibiting GPX4 through an unknown mechanism. [, ]
  • Relevance: While both PACMA31 and FIN56 ultimately induce ferroptosis, their mechanisms of action differ. PACMA31 indirectly inhibits GPX4, while FIN56 directly targets the enzyme. Also, PACMA31, unlike FIN56, is known to inhibit the P-glycoprotein transporter. [, ]

FINO2

  • Compound Description: FINO2 is a ferroptosis inducer that acts through a dual mechanism, involving both GPX4 inactivation and iron oxidation. []
  • Relevance: FINO2 and FIN56 are both potent ferroptosis inducers. While both target GPX4, FINO2 exhibits an additional action by oxidizing iron, potentially influencing intracellular iron availability. []
Synthesis Analysis

Key methods employed in the synthesis include:

  • Chemoproteomic approaches: These methods help identify direct binding proteins associated with FIN56, leading to insights into its mechanism of action.
  • Modification of existing analogs: Variations in moieties such as cyclohexylamine have been explored to enhance potency while retaining the ability to induce ferroptosis .
Molecular Structure Analysis

FIN56 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as:

FIN56 C25H31N3O5S2\text{FIN56 }C_{25}H_{31}N_{3}O_{5}S_{2}

Structural Data

  • InChI Key: JLCFMMIWBSZOIS-UHFFFAOYSA-N
  • SMILES Representation: ON=C1C2=CC(=CC=C2C2=CC=C(C=C12)S(=O)(=O)NC1CCCCC1)S(=O)(=O)NC1CCCCC1

This structure includes various rings and sulfonamide groups that are critical for its interaction with target proteins involved in ferroptosis .

Chemical Reactions Analysis

FIN56 engages in several chemical reactions that facilitate its role as a ferroptosis inducer. The primary reactions involve:

  • Degradation of Glutathione Peroxidase 4 (GPX4): FIN56 promotes the degradation of this enzyme, which is essential for protecting cells from oxidative stress.
  • Activation of Squalene Synthase (SQS): This leads to decreased levels of coenzyme Q10, further contributing to oxidative stress within the cell.

These reactions highlight FIN56's ability to alter cellular redox states and promote lipid peroxidation, a hallmark of ferroptosis .

Mechanism of Action

The mechanism through which FIN56 induces ferroptosis involves multiple pathways:

  1. Degradation of GPX4: FIN56 facilitates the reduction of GPX4 protein levels, which diminishes the cell's capacity to detoxify lipid peroxides.
  2. Autophagy Dependency: Recent studies indicate that FIN56-induced ferroptosis may be autophagy-dependent, suggesting that autophagic processes enhance GPX4 degradation and contribute to oxidative stress .
  3. Iron Dependency: The mechanism is further characterized by iron-dependent pathways that lead to lipid peroxidation and subsequent cell death.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in DMSO with a maximum concentration around 51.77 mg/mL.

Chemical Properties

  • Purity: Typically ≥98% as determined by high-performance liquid chromatography (HPLC).
  • Storage Conditions: Recommended storage at +4°C to maintain stability.

These properties are critical for laboratory applications and influence how researchers utilize FIN56 in experimental settings .

Applications

FIN56 has several scientific applications, particularly in cancer research:

  • Ferroptosis Induction: Used as a tool compound to study the mechanisms of ferroptosis in various cancer cell lines.
  • Therapeutic Research: Investigated for its potential to overcome resistance in cancer therapies by inducing cell death through novel pathways.
  • Biochemical Studies: Serves as a model compound for understanding metabolic regulation and cell death mechanisms.

The versatility of FIN56 makes it valuable for researchers exploring new avenues for cancer treatment and understanding cellular metabolism .

Introduction to Ferroptosis and FIN56

Definition and Historical Context of Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death (RCD) characterized by the lethal accumulation of lipid peroxides due to compromised cellular antioxidant defenses. First defined by Dixon et al. in 2012 [4] [9], it is morphologically distinct from apoptosis, necrosis, and autophagy. Key hallmarks include:

  • Mitochondrial abnormalities: Shrinkage, increased membrane density, and reduced/absent cristae [4] [8]
  • Biochemical drivers: Glutathione depletion, glutathione peroxidase 4 (GPX4) inactivation, and iron-mediated Fenton reactions [5] [9]
  • Metabolic dependencies: Polyunsaturated fatty acid (PUFA) metabolism and iron homeostasis [9]

This cell death pathway emerged from studies of erastin and RAS-selective lethal compound 3 (RSL3), which revealed its unique mechanistic basis [4] [9]. Ferroptosis is evolutionarily conserved across plants, fungi, and mammals, indicating its fundamental role in cellular homeostasis [2] [9].

Table 1: Core Characteristics of Ferroptosis vs. Other Cell Death Mechanisms

FeatureFerroptosisApoptosisAutophagy
MorphologyShrunken mitochondriaCell shrinkage, blebbingAutophagosome formation
Key regulatorsGPX4, System Xc⁻, IronCaspases, Bcl-2 familyATG proteins, LC3-II
ROS dependenceLipid peroxidation essentialNot requiredContext-dependent
Iron roleEssential driverIndirect involvementMinimal involvement

Sources: [4] [8] [9]

Role of FIN56 in Ferroptosis Research: Overview and Significance

FIN56 (chemical name: N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide; CAS: 1083162-61-1) is a type 3 ferroptosis inducer identified through a global screen of caspase-independent lethal compounds [6] [7]. Its significance lies in its dual mechanism:

  • GPX4 degradation: Reduces levels of the key phospholipid peroxidase, disabling cellular antioxidant defenses [1] [3]
  • Squalene synthase (SQS) activation: Depletes coenzyme Q10 (CoQ10), a lipid-soluble antioxidant that traps peroxyl radicals [6] [7]

Unlike erastin (system Xc⁻ inhibitor) or RSL3 (direct GPX4 inhibitor), FIN56 uniquely synergizes with autophagy to execute ferroptosis. Studies in bladder cancer cells demonstrate that autophagy inhibitors (e.g., bafilomycin A1) attenuate FIN56-induced cell death, linking GPX4 degradation to autophagic machinery [1]. This positions FIN56 as a critical tool for investigating:

  • Autophagy-ferroptosis crosstalk
  • Metabolic dependencies of lipid peroxidation
  • Context-specific activation of ferroptosis

Table 2: Comparative Mechanisms of Major Ferroptosis Inducers

InducerPrimary TargetMechanismResearch Utility
ErastinSystem Xc⁻Cystine uptake inhibition → GSH depletionStudying cysteine metabolism
RSL3GPX4Direct covalent inhibitionProbing GPX4 enzymatic function
FIN56GPX4 & Squalene synthaseGPX4 degradation + CoQ10 depletionInvestigating autophagy-ferroptosis links

Sources: [1] [4] [6]

Key Research Objectives and Gaps in FIN56 Mechanistic Studies

Despite its utility, unresolved questions about FIN56 include:

  • Autophagy dependency: While autophagy mediates GPX4 degradation in bladder cancer cells [1], whether this extends to other cell types (e.g., neurons, hepatocytes) requires validation. Tissue-specific differences in autophagic cargo recognition (e.g., NCOA4 vs. p62/SQSTM1) may alter FIN56 sensitivity [1] [9].
  • SQS activation consequences: FIN56-induced CoQ10 depletion independently promotes lipid peroxidation, but how SQS activation precisely drives ferroptosis remains unclear. Unresolved issues include:
  • Compartmentalization of CoQ10 loss (mitochondrial vs. plasma membrane pools)
  • Temporal coordination between GPX4 loss and CoQ10 depletion [6] [7]
  • Metabolic interactions: FIN56's impact on the mevalonate pathway—which produces both CoQ10 and GPX4 selenocysteine tRNA—creates complex feedback loops. Whether FIN56 disrupts protein prenylation (a parallel mevalonate output) is unknown [4] [9].
  • Therapeutic targeting limitations: While FIN56 synergizes with mTOR inhibitors (e.g., Torin 2) in bladder cancer models [1], its efficacy in vivo is constrained by:
  • Lack of tissue specificity
  • Undefined spatial regulation of lipid peroxidation
  • Potential compensatory mechanisms (e.g., FSP1-CoQ10 axis) [5] [8]

Table 3: Key Research Gaps in FIN56 Mechanistic Studies

Research GapCurrent EvidenceExperimental Approaches Needed
Autophagy specificityBafilomycin A1 blocks FIN56 effects in bladder cancerTissue-wide screens for autophagy adaptors
SQS- CoQ10 axis dynamicsFIN56 depletes CoQ10 but not other isoprenoidsIsotopic tracing of mevalonate pathway
FSP1 compensationFSP1 antagonizes FIN56 in GPX4-low cellsFSP1 knockout + FIN56 co-treatment assays
Spatial lipid peroxidationUnknown subcellular sites of FIN56-induced damageOrganelle-specific ROS sensors

Sources: [1] [5] [6]

Properties

Product Name

FIN56

IUPAC Name

2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide

Molecular Formula

C25H31N3O5S2

Molecular Weight

517.7 g/mol

InChI

InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2

InChI Key

JLCFMMIWBSZOIS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5

Solubility

Soluble in DMSO

Synonyms

FIN56; FIN-56; FIN 56.

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.